1-bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-bromo-2-(bromomethyl)benzene” is a brominated derivative of benzene. It has the molecular formula C7H6Br2 and a molecular weight of 249.931 .
Synthesis Analysis
While specific synthesis methods for “1-bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene” are not available, brominated benzene derivatives can generally be synthesized through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of “1-bromo-2-(bromomethyl)benzene” consists of a benzene ring with bromine atoms attached to the first and second carbon atoms .Chemical Reactions Analysis
Brominated benzene derivatives can undergo various reactions, including nucleophilic substitution reactions .Physical And Chemical Properties Analysis
“1-bromo-2-(bromomethyl)benzene” is a solid at room temperature .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene involves the bromination of 2-(bromomethyl)-5-fluoro-3-nitrotoluene, followed by nitration of the resulting product and subsequent bromination of the nitro group.", "Starting Materials": [ "2-methyl-5-fluoro-3-nitrotoluene", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sulfuric acid", "Acetic acid", "Sodium nitrate", "Concentrated nitric acid" ], "Reaction": [ "Step 1: Bromination of 2-methyl-5-fluoro-3-nitrotoluene using bromine and sulfuric acid to obtain 2-(bromomethyl)-5-fluoro-3-nitrotoluene", "Step 2: Nitration of 2-(bromomethyl)-5-fluoro-3-nitrotoluene using concentrated nitric acid and acetic acid to obtain 2-(bromomethyl)-5-fluoro-3-nitrobenzaldehyde", "Step 3: Reduction of 2-(bromomethyl)-5-fluoro-3-nitrobenzaldehyde using sodium borohydride to obtain 2-(bromomethyl)-5-fluoro-3-nitrobenzyl alcohol", "Step 4: Bromination of 2-(bromomethyl)-5-fluoro-3-nitrobenzyl alcohol using bromine and sodium hydroxide to obtain 1-bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene" ] } | |
1805177-32-5 | |
Molecular Formula |
C7H4Br2FNO2 |
Molecular Weight |
312.9 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.